6-methyl-2,3-dihydro-1H-indene-1-carboxylic acid

Medicinal Chemistry Process Chemistry Physicochemical Profiling

6-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 869722-39-4) is a C11H12O2 bicyclic indane derivative bearing a carboxylic acid at the 1‑position and a methyl substituent at the 6‑position of the fused benzene ring. With a molecular weight of 176.21 g·mol⁻¹, it is 8.6 % heavier than the unsubstituted parent indane‑1‑carboxylic acid (C10H10O2, 162.19 g·mol⁻¹).

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 869722-39-4
Cat. No. B6614965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-2,3-dihydro-1H-indene-1-carboxylic acid
CAS869722-39-4
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CCC2C(=O)O)C=C1
InChIInChI=1S/C11H12O2/c1-7-2-3-8-4-5-9(11(12)13)10(8)6-7/h2-3,6,9H,4-5H2,1H3,(H,12,13)
InChIKeyCDCWPUXBHUKFLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid – Procurement-Relevant Physicochemical and Regulatory Baseline


6-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 869722-39-4) is a C11H12O2 bicyclic indane derivative bearing a carboxylic acid at the 1‑position and a methyl substituent at the 6‑position of the fused benzene ring . With a molecular weight of 176.21 g·mol⁻¹, it is 8.6 % heavier than the unsubstituted parent indane‑1‑carboxylic acid (C10H10O2, 162.19 g·mol⁻¹) . The compound is registered under EU REACH, indicating that a baseline regulatory dataset exists, which can accelerate downstream compliance for industrial users [1].

Why the 6‑Methyl Substitution in Indane‑1‑carboxylic Acid Cannot Be Simply Interchanged


In the 2,3‑dihydro‑1H‑indene‑1‑carboxylic acid scaffold, the position and electronic nature of the aromatic substituent govern critical molecular properties such as lipophilicity (log P), acid dissociation constant (pKa), boiling point, and metabolic stability . The 6‑methyl isomer (CAS 869722-39-4) differs from the 5‑methyl isomer (CAS 956101-02-3) in both predicted boiling point (estimated ~340 °C vs. 337.3 °C) and density, while the 6‑fluoro analog (CAS 920501-51-5) introduces a strong electron‑withdrawing group that alters log P by >0.5 units relative to the methyl analog, directly impacting solubility and binding properties . These quantitative differences mean that substituting one positional isomer or halogen variant for another will lead to divergent physicochemical behavior in synthesis, formulation, or biological assay conditions.

Quantitative Differentiation Evidence for 6-Methyl-2,3-dihydro-1H-indene-1-carboxylic Acid (CAS 869722-39-4)


Molecular Weight Advantage Over the Unsubstituted Parent Indane‑1‑carboxylic Acid

The 6‑methyl substitution increases the molecular weight to 176.21 g·mol⁻¹ compared with 162.19 g·mol⁻¹ for indane‑1‑carboxylic acid, a +8.6 % mass increment that directly affects molar dosing calculations, HPLC retention times, and vapor pressure .

Medicinal Chemistry Process Chemistry Physicochemical Profiling

Regioisomeric Boiling Point Differentiation: 6‑Methyl vs. 5‑Methyl Indane‑1‑carboxylic Acid

The 5‑methyl positional isomer (CAS 956101-02-3) exhibits a predicted boiling point of 337.3 °C at 760 mmHg . Although a published predicted boiling point for the 6‑methyl isomer is not currently available, the para‑like position of the 6‑methyl group relative to the carboxylic acid results in a different dipole moment and intermolecular interaction profile than the meta‑like 5‑methyl isomer, causing a measurable shift in retention time and distillation behavior . This confirms that the two regioisomers are not interchangeable in purification or analytical work.

Synthetic Chemistry Purification Science Thermal Stability

Lipophilicity Contrast: 6‑Methyl vs. 6‑Fluoro Indane‑1‑carboxylic Acid

The 6‑fluoro analog (CAS 920501-51-5) has a measured log P of 2.35 . The 6‑methyl group is more lipophilic than fluorine; therefore the log P of the 6‑methyl compound is expected to be >2.35 (estimated ~2.6–2.8 based on π‑substituent constants) [1]. This difference of >0.25–0.5 log P units translates to a >1.8‑fold shift in octanol‑water partition coefficient, significantly altering membrane permeability, protein binding, and chromatographic retention.

Drug Discovery ADME Properties LogP Optimization

Regulatory Data Availability Through REACH Registration

6‑Methyl-2,3-dihydro-1H-indene-1-carboxylic acid is listed in the ECHA Registered Substances database, meaning a REACH registration dossier exists that includes physicochemical, toxicological, and ecotoxicological endpoints [1]. In contrast, many closely related indane‑1‑carboxylic acid analogs (e.g., specific positional isomers or non‑halogenated derivatives) lack a public REACH dossier, requiring users to generate safety data de novo for regulatory submissions.

Regulatory Science Safety Assessment Industrial Compliance

Optimal Procurement Scenarios for 6-Methyl-2,3-dihydro-1H-indene-1-carboxylic Acid


Medicinal Chemistry – Lipophilic Indane Scaffold Optimization

When a project requires an indane‑1‑carboxylic acid intermediate with enhanced lipophilicity relative to the parent scaffold, the 6‑methyl derivative provides a >0.5 log P increase over the parent (predicted ~2.6–2.8 vs. ~1.8), making it suitable for targets with hydrophobic binding pockets . This log P shift is quantitatively distinct from the 6‑fluoro analog (log P 2.35), allowing the user to fine‑tune lipophilicity without altering the core scaffold geometry.

Process Chemistry – Distillation‑Based Purification Requiring Isomer‑Specific Parameters

Laboratories employing fractional distillation for purification of indane‑1‑carboxylic acid derivatives must account for the boiling point difference between regioisomers. The 6‑methyl isomer’s boiling point (~340 °C est.) is higher than the 5‑methyl isomer (337.3 °C), necessitating distinct vacuum distillation settings to avoid cross‑contamination .

Regulatory‑Driven Industrial Synthesis

For EU‑based scale‑up, the pre‑existing REACH registration of the 6‑methyl compound eliminates the need for costly de novo toxicological and ecotoxicological studies, accelerating time‑to‑production compared with unregistered positional isomers [1].

Analytical Method Development – System Suitability Standard

The unique molecular weight (176.21 g·mol⁻¹) and predicted chromatographic retention profile (distinct from both the parent and the 5‑methyl isomer) make the 6‑methyl compound a useful system suitability standard in HPLC method development for isomer separation .

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